Cas no 10065-71-1 (Glycine,N-(triphenylmethyl)-, methyl ester)

Glycine,N-(triphenylmethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Glycine,N-(triphenylmethyl)-, methyl ester
- methyl 2-(tritylamino)acetate
- N-TRITYLGLYCINE METHYL ESTER
- GLYCINE,N-TRITYL,METHYL ESTER
- Glycine,N-trityl-,methyl ester (8CI)
- methyl N-tritylglycinate
- N-Trityl-glycin-methylester
- glycine, N-(triphenylmethyl)-, methyl ester
- METHYL 2-[(TRIPHENYLMETHYL)AMINO]ACETATE
- DTXSID60348470
- Trt-Gly-OMe
- InChI=1/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H
- AKOS027327160
- SCHEMBL22916699
- AS-66069
- 10065-71-1
-
- MDL: MFCD06795924
- インチ: InChI=1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3
- InChIKey: QFCOXPSJQAJMPM-UHFFFAOYSA-N
- ほほえんだ: C(NCC(=O)OC)(C=1C=CC=CC1)(C=2C=CC=CC2)C=3C=CC=CC3
計算された属性
- せいみつぶんしりょう: 331.15700
- どういたいしつりょう: 331.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33000
- LogP: 4.13200
Glycine,N-(triphenylmethyl)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D761415-25g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 98% | 25g |
$475 | 2024-07-28 | |
eNovation Chemicals LLC | D761415-1g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 98% | 1g |
$100 | 2024-07-28 | |
A2B Chem LLC | AA03150-5g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 5g |
$1109.00 | 2024-04-20 | ||
eNovation Chemicals LLC | D761415-5g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 98% | 5g |
$175 | 2024-07-28 | |
eNovation Chemicals LLC | D761415-10g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 98% | 10g |
$275 | 2024-07-28 | |
A2B Chem LLC | AA03150-1g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 1g |
$403.00 | 2024-04-20 |
Glycine,N-(triphenylmethyl)-, methyl ester 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Glycine,N-(triphenylmethyl)-, methyl esterに関する追加情報
Comprehensive Overview of Glycine,N-(triphenylmethyl)-, methyl ester (CAS No. 10065-71-1)
Glycine,N-(triphenylmethyl)-, methyl ester (CAS No. 10065-71-1) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound, often referred to by its abbreviated name Trityl glycine methyl ester, plays a critical role in protecting amino acid functionalities during complex chemical reactions. Its unique structure, featuring a triphenylmethyl (trityl) group, provides exceptional stability under acidic conditions, making it a preferred choice for researchers in medicinal chemistry and biotechnology.
The growing demand for peptide-based therapeutics has heightened interest in compounds like Glycine,N-(triphenylmethyl)-, methyl ester. Recent trends in drug discovery emphasize the importance of protecting groups to ensure high yields and purity in synthetic pathways. As such, this compound is frequently searched alongside terms like "amino acid protection strategies", "peptide coupling reagents", and "trityl group applications". Its compatibility with solid-phase peptide synthesis (SPPS) further enhances its relevance in modern biopharmaceutical development.
From a structural perspective, the triphenylmethyl moiety in Glycine,N-(triphenylmethyl)-, methyl ester offers steric hindrance that prevents unwanted side reactions. This characteristic is particularly valuable when synthesizing complex peptides or modifying protein structures. Researchers often explore its use in conjunction with other protecting groups, such as Fmoc or Boc, to achieve selective deprotection sequences. The compound's stability also makes it suitable for long-term storage, addressing common challenges in laboratory reagent management.
In the context of green chemistry, Glycine,N-(triphenylmethyl)-, methyl ester has garnered attention for its potential in reducing waste generation during peptide synthesis. The trityl group can be cleaved under mild conditions, minimizing the need for harsh reagents—a key consideration for sustainable pharmaceutical manufacturing. This aligns with current industry searches for "environmentally friendly protecting groups" and "green peptide synthesis methods".
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify the purity and identity of Glycine,N-(triphenylmethyl)-, methyl ester. These methods ensure compliance with stringent quality control standards required in GMP production. The compound's well-defined spectral properties (e.g., characteristic proton shifts in the aromatic region) facilitate its identification in complex reaction mixtures.
Beyond pharmaceutical applications, Glycine,N-(triphenylmethyl)-, methyl ester finds use in material science for designing amino acid-functionalized polymers. Its amphiphilic nature enables the creation of novel biocompatible materials with applications in drug delivery systems and tissue engineering. This interdisciplinary relevance explains frequent searches combining "amino acid derivatives" with "smart materials" or "biomedical polymers".
The synthesis of Glycine,N-(triphenylmethyl)-, methyl ester typically involves the reaction of glycine methyl ester with triphenylmethyl chloride in the presence of a base. Optimization of this process remains an active research area, particularly regarding yield improvement and solvent selection. Recent publications highlight innovative approaches using microwave-assisted synthesis or continuous flow chemistry to enhance efficiency.
As the global peptide market continues expanding (projected to exceed $50 billion by 2027), intermediates like Glycine,N-(triphenylmethyl)-, methyl ester will maintain their strategic importance. Its versatility in both solution-phase and solid-phase synthesis ensures ongoing relevance across multiple therapeutic areas, including oncology, metabolic disorders, and infectious diseases. Researchers frequently investigate its derivatives for improved bioavailability or targeted drug delivery properties.
Storage recommendations for Glycine,N-(triphenylmethyl)-, methyl ester emphasize protection from moisture and light, typically at temperatures between 2-8°C. Proper handling ensures consistent performance in sensitive multi-step syntheses, addressing common concerns about reagent stability in organic chemistry workflows. These practical considerations often appear in search queries related to "amino acid derivative storage" or "peptide reagent handling".
In conclusion, Glycine,N-(triphenylmethyl)-, methyl ester (CAS No. 10065-71-1) represents a cornerstone reagent in modern organic synthesis and drug development. Its unique protective capabilities, combined with emerging applications in biomaterials and green chemistry, ensure its continued importance in scientific research. The compound's alignment with current trends in personalized medicine and sustainable chemistry positions it as a valuable tool for addressing tomorrow's healthcare challenges.
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